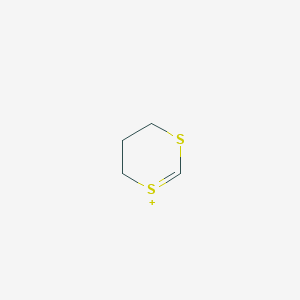

4H-1,3-Dithiin-1-ium, 5,6-dihydro-

Description

BenchChem offers high-quality 4H-1,3-Dithiin-1-ium, 5,6-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,3-Dithiin-1-ium, 5,6-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

45411-69-6 |

|---|---|

Molecular Formula |

C4H7S2+ |

Molecular Weight |

119.2 g/mol |

IUPAC Name |

5,6-dihydro-4H-1,3-dithiin-1-ium |

InChI |

InChI=1S/C4H7S2/c1-2-5-4-6-3-1/h4H,1-3H2/q+1 |

InChI Key |

WXAQKOOFYJHEMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC=[S+]C1 |

Origin of Product |

United States |

Historical Trajectories and Foundational Concepts of Cyclic Dithioacetals

The journey to understanding the significance of 4H-1,3-Dithiin-1-ium, 5,6-dihydro- begins with the development of cyclic dithioacetals, particularly the 1,3-dithiane (B146892) system. The initial use of dithioacetals was primarily as protecting groups for carbonyl compounds due to their stability towards both acidic and basic conditions. rdd.edu.iq This protective role was a cornerstone of synthetic strategy for many years.

A paradigm shift occurred in the 1960s with the seminal work of E.J. Corey and D. Seebach. wikipedia.orgsynarchive.comnih.govorganic-chemistry.orgjk-sci.comscribd.comyoutube.com They introduced the concept of "umpolung" or polarity inversion, a revolutionary idea that transformed the retrosynthetic analysis of organic molecules. organic-chemistry.orgscribd.com Ordinarily, the carbonyl carbon is electrophilic. However, by converting it into a 1,3-dithiane, the C2 proton becomes sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base like n-butyllithium. youtube.comresearchgate.net This generates a nucleophilic acyl anion equivalent, a "masked" carbonyl nucleophile, which can then react with a variety of electrophiles. wikipedia.orgorganic-chemistry.orgjk-sci.com This groundbreaking Corey-Seebach reaction opened up new avenues for carbon-carbon bond formation and the synthesis of complex molecules, including a wide range of natural products. nih.govresearchgate.netresearchgate.net

The extensive research into 1,3-dithianes laid the essential groundwork for exploring their derivatives, including the cationic species that is the subject of this article. The stability and predictable reactivity of the 1,3-dithiane ring system made it an ideal scaffold from which to generate and study more reactive intermediates like the 4H-1,3-Dithiin-1-ium cation.

Structural Significance of the 4h 1,3 Dithiin 1 Ium, 5,6 Dihydro Cationic Framework

The structure of the 4H-1,3-Dithiin-1-ium, 5,6-dihydro- cation is intrinsically linked to its reactivity. The defining feature is the presence of a positively charged sulfur atom within the six-membered ring, which profoundly influences the molecule's geometry and electronic properties.

The positive charge is not localized solely on the sulfur atom but is delocalized through the molecule, particularly to the C2 carbon. This delocalization makes the C2 position highly electrophilic, a stark contrast to the nucleophilic character of the C2 carbanion in the Corey-Seebach reaction. The electrophilicity of the C2 carbon is a key aspect of the cation's reactivity.

Spectroscopic methods are crucial for characterizing such species. The 1H and 13C NMR spectra of related dithianium and dithiolenium salts would be expected to show significant downfield shifts for the protons and carbons near the cationic center due to the deshielding effect of the positive charge. researchgate.netresearchgate.net

Below is a table summarizing the general structural and spectroscopic features expected for the 4H-1,3-Dithiin-1-ium, 5,6-dihydro- framework, based on data from analogous structures.

| Structural/Spectroscopic Feature | Expected Observation for 4H-1,3-Dithiin-1-ium, 5,6-dihydro- |

|---|---|

| Geometry | Likely a distorted chair or boat conformation. |

| C2-S Bond Lengths | Expected to be shorter than in the neutral 1,3-dithiane (B146892). |

| Charge Distribution | Positive charge delocalized, with significant electrophilicity at the C2 carbon. |

| 1H NMR | Protons on and near the C2 carbon would exhibit significant downfield shifts. |

| 13C NMR | The C2 carbon signal would be significantly shifted downfield. |

Positioning of 4h 1,3 Dithiin 1 Ium, 5,6 Dihydro in Modern Synthetic Strategies

Direct Cationic Generation from Carboxylic Acid Derivatives

The direct generation of the 4H-1,3-dithiin-1-ium cation from carboxylic acid derivatives represents a streamlined approach to these heterocyclic systems.

Trifluoromethanesulfonic Acid-Mediated Cyclization

Trifluoromethanesulfonic acid (TfOH) is a powerful acid catalyst that can facilitate the cyclization of suitable precursors to form the desired dithiinium salts. While specific examples for the direct synthesis of 4H-1,3-dithiin-1-ium, 5,6-dihydro- salts via this method are not extensively documented in the provided results, the principle is analogous to other acid-mediated cyclizations. For instance, TfOH has been employed in the rearrangement of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones to furnish methoxytropolones and furans. nih.gov This demonstrates the utility of TfOH in promoting complex skeletal rearrangements and cyclizations. The general strategy would involve the reaction of a dithiocarboxylic acid derivative with a suitable three-carbon electrophile in the presence of TfOH.

Indirect Synthesis via Ring Expansion and Cycloaddition Reactions

Indirect synthetic routes, including ring expansion and cycloaddition reactions, offer versatile pathways to 5,6-dihydro-1,3-dithiin systems and their precursors.

Formation of 5,6-dihydro-1,4-dithiins from Thiirane and Thietane (B1214591) Precursors

The synthesis of dithiin rings can be achieved through the ring expansion of smaller sulfur-containing heterocycles like thiiranes (three-membered rings) and thietanes (four-membered rings). Thietanes, for instance, are important intermediates in organic synthesis and can be prepared through various methods, including intramolecular nucleophilic thioetherifications and photochemical [2+2] cycloadditions. nih.govbeilstein-journals.org The reaction of epithiohalohydrins with nucleophiles can lead to a thiirane-thietane rearrangement, which has been utilized in the synthesis of thietanyl-substituted pyrimidines. researchgate.net These thietane derivatives can then potentially be elaborated into 5,6-dihydro-1,3-dithiin systems.

[3+2] and [1+2] Cycloadditions in Dithiin Ring Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems. While specific examples of [1+2] cycloadditions for dithiin synthesis were not prominent in the search results, [3+2] cycloadditions are a well-established method for forming five-membered rings and can be adapted for sulfur-containing heterocycles. nih.govuchicago.edu For instance, the reaction of thioisatin with thiazolidine-2-carboxylic acid proceeds via a [3+2] cycloaddition to form novel heterocyclic scaffolds. nih.gov The mechanism often involves the formation of an azomethine ylide intermediate, which then undergoes cycloaddition with a dipolarophile. nih.govyoutube.com The principles of these reactions could be applied to the synthesis of dithiin precursors.

Oxidative Functionalization in Dithiin Synthesis

Oxidative Fluorodesulfurization Strategies

Oxidative fluorodesulfurization is a key transformation for introducing fluorine atoms into organic molecules by replacing sulfur atoms. This method is particularly relevant for the synthesis of fluorinated dithiin derivatives. The general protocol involves the oxidation of a thioether or a similar sulfur-containing group, followed by the displacement of the oxidized sulfur moiety by a fluoride (B91410) ion. nih.gov

Various reagents and conditions can be employed for this purpose. For example, the combination of an oxidizing agent and a fluoride source like triethylamine-trihydrofluoride (Et₃N·3HF) can effectively achieve fluorodesulfurization. researchgate.net Another approach involves the use of silver(I) fluoride (AgF), which provides mild conditions compatible with a range of functional groups for the desulfurative fluorination of thionobenzodioxoles to yield difluorobenzodioxoles. researchgate.netnih.gov Electrochemical methods have also been developed, offering selective fluorination by conducting electrolysis at a controlled potential. researchgate.net These strategies are instrumental in creating fluorinated building blocks that have applications in various fields. nih.gov

Table 2: Reagents for Oxidative Fluorodesulfurization

| Reagent System | Substrate Type | Key Features |

|---|---|---|

| N-Halogenosuccinimides / Et₃N·3HF | Thioethers in benzo- and pyrido-oxazines researchgate.net | High yields for monofluorination. researchgate.net |

| Silver(I) Fluoride (AgF) | Thionobenzodioxoles researchgate.netnih.gov | Mild conditions, good functional group tolerance. nih.gov |

| Electrochemical (Anodic) Fluorination | Various sulfur-containing organic compounds researchgate.net | High regioselectivity, controllable process. researchgate.net |

Stereoselective and Stereospecific Synthetic Pathways involving 4H-1,3-Dithiin-1-ium, 5,6-dihydro-

The control of stereochemistry is a critical aspect of synthesizing complex molecules. For dithiins and related heterocycles, stereoselective and stereospecific pathways are crucial for obtaining specific isomers. Research on the synthesis of structurally related 5-bromo-4H-5,6-dihydro-1,3-thiazines demonstrates the power of stereocontrolled cyclization. researchgate.net In this work, the stereochemical outcome of the final heterocyclic product is directly dictated by the geometry of the starting acyclic precursor, an allylimidothioate. researchgate.net

The intramolecular cyclization, induced by reaction with N-bromosuccinimide (NBS) or bromine, proceeds stereoselectively:

An (E)-allylimidothioate precursor selectively yields the trans-configured dihydrothiazine product. researchgate.net

A (Z)-allylimidothioate precursor selectively yields the cis-configured dihydrothiazine product. researchgate.net

This principle of transferring substrate stereochemistry to the product is fundamental to stereoselective synthesis. In the realm of dithiins, the isolation of distinct cis and trans isomers of dimethyl 3,4-dihydro-3,4-diphenyl-o-dithiin-5,6-dicarboxylate further underscores the importance and feasibility of controlling stereochemistry in this class of compounds. ntu.ac.uk The assignment of these configurations was confirmed through spectroscopic and chemical methods, highlighting the defined three-dimensional structures these molecules can adopt. ntu.ac.uk

Electrophilic Reactivity of the Dithiin-1-ium Cation

The inherent polarity of the carbonyl group, with a partial positive charge on the carbon, makes it susceptible to nucleophilic attack. msu.edu This principle extends to the dithiin-1-ium cation, where the positively charged sulfur atom enhances the electrophilicity of the adjacent carbon.

Nucleophilic Attack at the Central Carbon Atom

The central carbon atom (C2) of the 5,6-dihydro-4H-1,3-dithiin-1-ium ring system is highly electrophilic and readily undergoes attack by a wide range of nucleophiles. This reactivity is the basis for the well-established use of 1,3-dithianes as acyl anion equivalents in a synthetic strategy known as "umpolung," which reverses the normal polarity of the carbonyl carbon. youtube.comorganic-chemistry.orgquimicaorganica.org The pKa of the C2 hydrogen is approximately 31, allowing for its abstraction by a strong base like n-butyllithium (n-BuLi) to form a highly nucleophilic carbanion. youtube.com The stability of this carbanion is attributed to the larger size of the C-S bond and the greater polarizability of the valence electrons of sulfur. youtube.com

This lithiated intermediate can then react with various electrophiles, including alkyl halides, epoxides, aldehydes, and ketones. youtube.comorganic-chemistry.org Subsequent hydrolysis of the resulting substituted 1,3-dithiane, often facilitated by mercury(II) salts, regenerates a carbonyl group, yielding a ketone or an aldehyde. youtube.comyoutube.com

The following table summarizes the types of nucleophilic additions to the dithiin-1-ium cation and the resulting products.

| Nucleophile | Electrophile | Product after Hydrolysis |

| 2-Lithio-1,3-dithiane | Alkyl halide | Ketone |

| 2-Lithio-1,3-dithiane | Aldehyde | α-Hydroxy ketone |

| 2-Lithio-1,3-dithiane | Ketone | α-Hydroxy ketone |

| 2-Lithio-1,3-dithiane | Epoxide | β-Hydroxy ketone |

| 2-Lithio-1,3-dithiane | Nitroarene | Substituted nitroaromatic compound |

This table illustrates the versatility of the 2-lithio-1,3-dithiane as a nucleophile in forming various carbonyl compounds.

Reactions at Peripheral Carbon-Sulfur Bonds

While nucleophilic attack at the central carbon is the most common reaction pathway, reactions involving the peripheral carbon-sulfur bonds can also occur, often leading to ring-opening. mdpi.comorganicreactions.orgresearchgate.netrsc.org These reactions are influenced by the nature of the nucleophile and the reaction conditions. For instance, treatment of 5-(aryl)thianthrenium bromides with aryl thiolates leads to ring-opened products through a ligand coupling pathway within a sulfurane intermediate. researchgate.net The reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trialkylboranes results in the displacement of both the methoxy (B1213986) group and the thiolate unit of the dithiane ring, indicating a more complex reaction involving C-S bond cleavage. cardiff.ac.uk

Transformational Chemistry via Reductive and Oxidative Processes

Reductive and oxidative reactions of the dithiin-1-ium system provide pathways to unmask protected functional groups or introduce new ones, significantly expanding its synthetic utility.

Desulfurization Reactions for Unmasking Double Bonds

Reductive desulfurization of 1,3-dithianes is a valuable method for converting the dithioacetal group into a methylene (B1212753) group (CH₂), effectively unmasking a double bond. organic-chemistry.org This transformation is commonly achieved using reducing agents like Raney nickel. organic-chemistry.org More recently, metal-free reductive desulfurization methods have been developed using phosphite (B83602) catalysis, offering a milder and more environmentally friendly alternative. nih.govrsc.org These methods are tolerant of various functional groups and proceed in good to excellent yields. nih.gov

Specificity in Oxidative Fluorodesulfurization Mechanisms with Varied Reagents

Oxidative desulfurization offers a route to regenerate the carbonyl group from the dithioacetal. rsc.orgorganic-chemistry.orgrsc.org A variety of oxidizing agents can be employed, including 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which efficiently converts 1,3-dithianes to their parent carbonyl compounds. rsc.org Fenton-like chemistry, utilizing a CeBr₃–H₂O₂ system, provides a green and efficient method for this transformation. rsc.org

Furthermore, oxidative desulfurization can be coupled with fluorination to introduce fluorine atoms into the molecule. An oxidative desulfurization-fluorination protocol has been used to synthesize fluorinated nitrogen-containing building blocks from prolinol-derived dithianes. rsc.org The reaction of 2-(dithian-2-yl)-N-tosylpyrrolidine can lead to the formation of (2S)-2-(difluoromethyl)-N-tosylpyrrolidine and (2S)-2-(trifluoromethyl)-N-tosylpyrrolidine. rsc.org The specificity of these reactions and the resulting products depend on the fluorinating agent and the reaction conditions.

The following table provides examples of reagents used in oxidative desulfurization and fluorodesulfurization.

| Reagent(s) | Transformation |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dithiane → Carbonyl |

| CeBr₃–H₂O₂ | Dithiane → Carbonyl |

| Oxidizing agent + Fluorinating agent | Dithiane → Difluoromethyl/Trifluoromethyl group |

This table highlights different reagents and their corresponding transformations in the oxidative chemistry of 1,3-dithianes.

Rearrangements and Isomerizations involving Dithiin Rings

The 1,3-dithiane ring system can undergo rearrangements and isomerizations, often driven by the formation of more stable structures. acs.orgchemistrysteps.comnih.govharvard.eduyoutube.com Base-mediated rearrangement of 1-(1,3-dithian-2-yl)propargylamines can lead to the expansion of the dithiane ring, forming nine-membered sulfur-containing heterocycles. acs.org This transformation proceeds under mild conditions using potassium tert-butoxide in DMF. acs.org Similarly, 2-alkyl-2-aryl-1,3-dithianes can undergo ring expansion with various electrophiles to form seven-membered dithiepine derivatives through a thionium (B1214772) intermediate. acs.org These rearrangement reactions provide access to medium and larger-sized sulfur-containing heterocyclic compounds.

Acetylene-Allene Rearrangements in Dithiin Formation Mechanisms

The formation of the saturated 1,3-dithiane ring, the precursor to the 5,6-dihydro-4H-1,3-dithiin-1-ium cation, typically involves the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol (B87085). scribd.comorganic-chemistry.org The generation of the cation itself can be achieved through various methods, including the reaction of 2-substituted 1,3-dithianes with reagents like bromine. researchgate.net

While direct evidence for acetylene-allene rearrangements in the primary formation of the 5,6-dihydro-4H-1,3-dithiin-1-ium ring from acyclic precursors is not extensively documented, the reactivity of analogous cationic systems, such as 1,3-dithiolium cations (the five-membered ring counterparts), with unsaturated functionalities provides valuable mechanistic insights. nih.govnih.gov Computational studies on the intramolecular cycloaddition reactions of 1,3-dithiolium cations with adjacent alkene and allene (B1206475) groups have shown that these reactions proceed via a one-step asynchronous [3+2] cycloaddition pathway. nih.govnih.gov

These studies on related structures suggest that if a suitable precursor bearing both an acetylene (B1199291) and a potential dithiin-forming functionality were designed, an acetylene-allene type rearrangement could be a plausible mechanistic step. For instance, a propargyl-substituted precursor could, under certain conditions, isomerize to an allenic intermediate which might then participate in the cyclization to form the dithiin ring. However, the more commonly observed reactions involving the pre-formed dithiinium cation are additions and cycloadditions.

The table below summarizes the types of intramolecular cycloadditions studied for the analogous 1,3-dithiolium cation, which can serve as a model for predicting the potential reactivity of the 5,6-dihydro-4H-1,3-dithiin-1-ium cation with unsaturated systems.

| Reactant System | Reaction Type | Key Mechanistic Feature |

| 1,3-Dithiolium cation with an adjacent alkene | Intramolecular [3+2] cycloaddition | One-step asynchronous cycloaddition |

| 1,3-Dithiolium cation with an adjacent allene | Intramolecular [3+2] cycloaddition | One-step asynchronous cycloaddition |

| 1,3-Dithiolium cation with an adjacent alkyne | Intramolecular [3+2] cycloaddition | Stepwise or one-step mechanism depending on π-conjugation |

This data is based on computational studies of 1,3-dithiolium cations and is presented as a model for the potential reactivity of 5,6-dihydro-4H-1,3-dithiin-1-ium cations. nih.gov

Catalytic Modulations of Dithiin Reactivity

The reactivity of the 5,6-dihydro-4H-1,3-dithiin-1-ium cation is inherently linked to its electrophilicity, which can be modulated by the reaction conditions and the nature of the nucleophile. While the cation itself is highly reactive, its generation from the stable 1,3-dithiane precursor often involves catalysis. The formation of 1,3-dithianes from carbonyl compounds and 1,3-propanedithiol is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org

Once formed, 1,3-dithian-2-ylium salts (a common representation of the 5,6-dihydro-4H-1,3-dithiin-1-ium core) exhibit a rich reaction chemistry. Their reactivity can be modulated by the choice of nucleophile, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions with Carbon Nucleophiles: 1,3-Dithian-2-ylium tetrafluoroborates react in good to excellent yields with a variety of carbon-based nucleophiles. researchgate.net These reactions lead to the formation of new geminally disubstituted 1,3-dithianes, which are valuable precursors for further synthetic transformations. researchgate.net

Cycloaddition Reactions: The 5,6-dihydro-4H-1,3-dithiin-1-ium cation can act as a dienophile in cycloaddition reactions. For example, 1,3-dithienium fluoroborate reacts with 1,3-dienes to afford Δ³-cyclopentenones after a subsequent workup. acs.orgacs.org This type of reactivity highlights the ability to form cyclic structures by modulating the reaction partners.

The following table presents a summary of the documented reactions of 1,3-dithian-2-ylium salts, illustrating the modulation of their reactivity.

| Reactant | Product Type | Significance |

| 2-Lithio-1,3-dithianes | Geminal bis(1,3-dithianes) | Formation of complex thioacetals |

| Sodium cyanide | 2-Cyano-1,3-dithianes | Introduction of a nitrile functionality |

| Sodium salts of nitroalkanes | 2-(Nitroalkyl)-1,3-dithianes | Formation of nitro-substituted thioacetals |

| Enolates of 1,3-dicarbonyl compounds | 2-Substituted 1,3-dicarbonyl compounds | Synthesis of functionalized dicarbonyl compounds |

| 1,3-Dienes | Δ³-Cyclopentenone derivatives (after workup) | [4+3] type cycloaddition for the formation of seven-membered ring precursors |

This data is based on the reported reactions of 1,3-dithian-2-ylium tetrafluoroborates. researchgate.netacs.org

Structural Elucidation and Conformational Analysis of 4h 1,3 Dithiin 1 Ium, 5,6 Dihydro and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of molecular structures. For 4H-1,3-Dithiin-1-ium, 5,6-dihydro- and its derivatives, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and advanced infrared (IR) and Raman spectroscopy provides a complete picture of its atomic connectivity and electronic environment.

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and stereochemistry of organic molecules. For derivatives of 5,6-dihydro-4H-1,3-thiazine, which is structurally related to the dithiin system, ¹H and ¹³C NMR data have been instrumental in their characterization. nih.gov For instance, in 2-((4-chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine, the proton NMR spectrum shows distinct signals for the methylene (B1212753) protons of the heterocyclic ring and the aromatic protons. nih.gov Similarly, the ¹³C NMR spectrum provides key information on the chemical environment of each carbon atom. nih.gov

While specific NMR data for the parent 4H-1,3-Dithiin-1-ium, 5,6-dihydro- is not extensively documented in readily available literature, analysis of related 1,3-dithiane (B146892) derivatives provides valuable insights. For example, the conformational analysis of 1,3-dithian 1-oxides has been extensively studied using NMR, revealing preferences for specific chair conformations. rsc.org In these systems, the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

Table 1: Representative ¹H and ¹³C NMR Data for a 5,6-dihydro-4H-1,3-thiazine Derivative nih.gov

| Compound | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| 2-((4-chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine | 7.43 (d, J = 8.5 Hz, 2H), 7.26 (d, J = 8.5 Hz, 2H), 3.69–3.61 (m, 2H), 2.99–2.91 (m, 2H), 1.82–1.75 (m, 2H) | 156.2, 136.9, 135.8, 129.2, 127.5, 49.0, 28.2, 19.8 |

This table is interactive. Click on the headers to sort the data.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For derivatives of 5,6-dihydro-4H-1,3-thiazine, HRMS (ESI-TOF) has been used to determine the exact mass, which in turn confirms the molecular formula. nih.gov For example, the calculated mass for C₁₀H₁₁ClNS₂ [M+H]⁺ was found to be 244.0016, with the experimental value being 244.0014, thus confirming the composition. nih.gov

Analysis of the fragmentation patterns in the mass spectrum can also provide valuable structural information. For the related compound 2-vinyl-4H-1,3-dithiine, mass spectrometry data is available, which helps in understanding how the ring system fragments upon ionization. nih.gov

Table 2: HRMS Data for a 5,6-dihydro-4H-1,3-thiazine Derivative nih.gov

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2-((4-chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine | C₁₀H₁₁ClNS₂ | 244.0016 | 244.0014 |

| 1,3-bis((5,6-dihydro-4H-1,3-thiazin-2-yl)thio)propane | C₁₁H₁₉N₂S₄ | 307.0426 | 307.0421 |

This table is interactive. Click on the headers to sort the data.

The IR spectrum of a molecule like 5,6-dihydro-4H-1,3-dithiin would be expected to show characteristic C-H stretching vibrations of the methylene groups, as well as C-S stretching vibrations. Raman spectroscopy, which relies on changes in polarizability, is particularly useful for observing the S-S bond stretching if a disulfide linkage were present, and symmetric vibrations of the ring. nih.gov

For instance, in the Raman spectrum of solid iodine azide, characteristic peaks are assigned to asymmetric and symmetric N₃ stretching modes, an NNN bending mode, and the N-I stretching mode. irdg.org Similarly, for dithiin derivatives, one would expect to observe distinct bands corresponding to the vibrations of the heterocyclic ring. The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis due to their different selection rules. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Purity and Precise Bond Parameters

In the crystal structure of this derivative, the dihydro-1,4-dithiine ring is fused to a furandione ring. nih.gov The analysis revealed that the S–C bond lengths to sp²-hybridized carbons are shorter than those to sp³-hybridized carbons. nih.gov The S1—C1—C2—S2 torsion angle was found to be -70.39 (17)°, indicating a twisted conformation of the dithiin ring. nih.gov Such data is invaluable for understanding the inherent geometry of the dithiin ring system.

Table 3: Selected Crystallographic Data for 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride nih.gov

| Parameter | Value |

| Molecular Formula | C₆H₄O₃S₂ |

| S—C(sp²) bond length (Å) | Shorter than S-C(sp³) |

| S—C(sp³) bond length (Å) | Longer than S-C(sp²) |

| S1—C1—C2—S2 torsion angle (°) | -70.39 (17) |

This table is interactive. Click on the headers to sort the data.

Conformational Dynamics of the Six-Membered Dithiin Ring System

The six-membered dithiin ring is not planar and can adopt several conformations. Understanding these conformational dynamics is key to predicting the molecule's reactivity and biological activity.

The conformational analysis of six-membered rings like cyclohexane (B81311) is well-established, with the chair conformation being the most stable. For heterocyclic systems such as 1,3-dithianes, the chair conformation is also generally preferred. acs.org However, the presence of heteroatoms and substituents can influence the energy landscape, making other conformations like the boat or twist-boat accessible.

Studies on 2,3-dihydro-1,4-dithiin radical cations have shown that the ring is conformationally mobile but can be locked in a half-chair conformation in certain fused-ring systems. clockss.org For 1,3-dithianes, the energy difference between the chair and boat conformations has been a subject of interest. acs.org Computational methods, such as molecular mechanics (MM2), have been used to predict the conformations of medium-sized rings with reasonable accuracy. princeton.edu These studies highlight the importance of considering transannular nonbonded interactions in determining the most stable conformation. princeton.edu The conformational flexibility of such rings is a critical aspect of their chemistry. csbsju.edu

Influence of Substituents and Heteroatoms on Conformational Preferences

The conformational landscape of the 4H-1,3-dithiin-1-ium, 5,6-dihydro- ring system is significantly influenced by the nature and position of substituents, as well as by the introduction of additional heteroatoms. While direct and extensive research on this specific cation is limited, a comprehensive understanding can be constructed by drawing parallels with the well-studied 1,3-dithiane system and considering the electronic implications of the positively charged sulfur atom. The primary mode of conformational preference for the six-membered ring is the chair conformation, which minimizes torsional and steric strain. However, the presence of substituents can modulate the stability of the two possible chair conformers.

The conformational preferences of alkyl-substituted 1,3-dithianes are well-documented and provide a foundational model for understanding the behavior of substituted 4H-1,3-dithiin-1-ium, 5,6-dihydro- derivatives. In 1,3-dithianes, an alkyl substituent generally prefers to occupy an equatorial position to minimize steric interactions, particularly 1,3-diaxial strain. This preference is quantified by the conformational free energy difference (A-value).

In the context of the 4H-1,3-dithiin-1-ium cation, a substituent on the carbon atoms (C4, C5, or C6) would similarly be expected to favor the equatorial position. The magnitude of this preference will likely be comparable to that in 1,3-dithianes. However, the presence of the positive charge on a sulfur atom could introduce subtle changes in the ring's geometry, potentially altering the severity of steric clashes.

For substituents on the sulfonium (B1226848) sulfur (S1), the situation is more complex. In S-alkylthianium salts, it has been observed that the S-alkyl group can adopt either an axial or equatorial position. The preferred orientation is a balance between steric demands and stereoelectronic effects. The presence of a bulky substituent on the sulfur would likely favor an equatorial orientation to minimize steric hindrance with the axial hydrogens on C2 and C4.

| Substituent | Position | Predicted Preferred Orientation in 4H-1,3-Dithiin-1-ium, 5,6-dihydro- | Rationale |

| Methyl | C4 | Equatorial | Minimization of 1,3-diaxial steric strain. |

| Ethyl | C5 | Equatorial | Avoidance of steric interactions with adjacent ring atoms and substituents. |

| tert-Butyl | C6 | Equatorial | Strong preference to avoid severe 1,3-diaxial interactions. |

| Methyl | S1 | Equatorial | Minimization of steric interactions with axial hydrogens on C2 and C4. |

When a heteroatom-containing substituent is introduced, particularly at the C2 position (adjacent to both sulfur atoms), stereoelectronic effects such as the anomeric effect become significant. The anomeric effect is the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, which is contrary to what would be expected based on steric considerations alone. acs.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the substituent's bond to the ring.

In 1,3-dithianes, the anomeric effect is well-established. For instance, a methoxy (B1213986) group at the C2 position shows a preference for the axial orientation. The presence of two sulfur atoms, as in the 1,3-dithiane ring, enhances this effect compared to a single oxygen in a tetrahydropyran (B127337) ring.

For the 4H-1,3-dithiin-1-ium, 5,6-dihydro- cation, the anomeric effect is expected to be substantially modified. The positive charge on one of the sulfur atoms will lower the energy of its lone pair, making it a poorer electron donor for hyperconjugation. Conversely, the neutral sulfur atom remains a potential electron donor. This electronic asymmetry could lead to complex conformational behavior.

Furthermore, the "reverse anomeric effect" has been described for substituents that are positively charged or highly electron-withdrawing. This effect describes the strong preference for the equatorial position, beyond what steric effects would predict. While typically discussed in the context of nitrogen heterocycles, it is conceivable that a positively charged substituent on the 4H-1,3-dithiin-1-ium ring could exhibit similar behavior due to electrostatic repulsion with the positively charged sulfur atom.

| Substituent | Position | Predicted Behavior in 4H-1,3-Dithiin-1-ium, 5,6-dihydro- | Rationale |

| -OCH₃ | C2 | Reduced axial preference compared to 1,3-dithiane. | The positive charge on S1 diminishes its ability to act as a lone pair donor for the anomeric effect. |

| -Cl | C2 | Potentially a weak axial preference. | The anomeric effect from the neutral sulfur may still operate, but could be counteracted by electrostatic effects. |

| -N(CH₃)₃⁺ | C2 | Strong equatorial preference. | Potential for a reverse anomeric effect due to electrostatic repulsion with the S1 cation. |

The replacement of a methylene group within the 4H-1,3-dithiin-1-ium, 5,6-dihydro- ring with another heteroatom would fundamentally alter the conformational preferences. For instance, the introduction of an oxygen atom at the C5 position to create a 1,3,5-oxadithian-1-ium system would lead to shorter C-O bond lengths compared to C-C bonds, and different bond angles. This would pucker the ring differently and alter the torsional barriers to ring inversion.

Computational Chemistry and Theoretical Modelling of 4h 1,3 Dithiin 1 Ium, 5,6 Dihydro

Quantum Mechanical Studies (e.g., DFT, Ab Initio)

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational cost, making them ideal for studying systems like 5,6-dihydro-4H-1,3-dithiin-1-ium.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis

A comprehensive analysis of the electronic structure of 5,6-dihydro-4H-1,3-dithiin-1-ium would reveal key aspects of its reactivity. DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the optimized geometry and electronic properties. acs.org

Electronic Structure and Charge Distribution: The positive charge in the dithiinium cation is not localized on a single atom but is distributed across the molecule, primarily on the sulfur and adjacent carbon atoms. This delocalization can be quantified through population analysis methods like Natural Bond Orbital (NBO) analysis. The resulting partial charges indicate the most likely sites for nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, with blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack) and red regions indicating negative potential (electron-rich). For instance, in a related dithiino derivative, the electrostatic potential plot clearly shows the most negatively charged regions around the oxygen atoms and the most positively charged regions elsewhere. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For the 5,6-dihydro-4H-1,3-dithiin-1-ium cation, the LUMO would be of particular interest as it would indicate the most electrophilic sites. In studies of similar heterocyclic compounds, FMO analysis has been instrumental in exploring their reactivity. acs.org

Table 1: Illustrative Calculated Electronic Properties for a Dithiin-related Cation

| Property | Illustrative Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability (less relevant for a cation). |

| LUMO Energy | -4.2 eV | Indicates electron-accepting capability and electrophilic sites. |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic cations. Specific experimental or high-level computational data for 5,6-dihydro-4H-1,3-dithiin-1-ium is not available in the cited literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. A good correlation between the calculated and experimental spectra confirms that the calculated geometry is a true representation of the molecule. For example, a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one showed a fair correlation between calculated and experimental vibrational frequencies. acs.org

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted NMR parameters are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental spectra.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Dithiin Derivative

| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Illustrative) |

| C=S Stretch (IR) | 1150 cm⁻¹ | 1145 cm⁻¹ |

| C-H Stretch (IR) | 2950-3050 cm⁻¹ | 2940-3030 cm⁻¹ |

| ¹³C Chemical Shift (C-S) | 65 ppm | 63 ppm |

| ¹H Chemical Shift (CH₂) | 3.1 ppm | 3.0 ppm |

Note: This table provides an illustrative comparison. Specific experimental or high-level computational data for 5,6-dihydro-4H-1,3-dithiin-1-ium is not available in the cited literature. Values are based on general expectations for similar structures.

Reaction Mechanism Simulations and Transition State Characterization

Theoretical simulations are instrumental in elucidating reaction pathways, identifying intermediates, and characterizing transition states. For reactions involving 5,6-dihydro-4H-1,3-dithiin-1-ium, such as nucleophilic addition or ring-opening reactions, computational studies can provide a detailed mechanistic understanding.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. Transition state theory can then be used to calculate reaction rates. The characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate. For instance, DFT calculations have been used to confirm the sequential addition-substitution mechanism in the synthesis of related thiazine (B8601807) compounds. chemrxiv.org

Thermodynamic and Kinetic Profiling of Dithiin-Related Reactions

Computational chemistry allows for the determination of key thermodynamic and kinetic parameters that govern chemical reactions.

Kinetic Profiling: The energy barrier of the transition state determines the kinetics of a reaction. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. Computational studies on the addition of phenylthio radicals to alkenes have shown that the activation energy barrier is strongly controlled by the electrophilic character of the radicals and properties of the alkenes. uwindsor.ca Understanding these profiles is crucial for optimizing reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach can be used to study the conformational changes of the 5,6-dihydro-4H-1,3-dithiin-1-ium ring, its interactions with solvent molecules, and its behavior in different environments. For example, MD simulations have been used to investigate the melting mechanism of other heterocyclic compounds by observing changes in molecular conformation and disorder over time. epa.gov For the dithiinium cation, MD simulations could reveal how it interacts with counter-ions or solvent molecules, providing a more complete picture of its behavior in a condensed phase.

Synthetic Applications of 4h 1,3 Dithiin 1 Ium, 5,6 Dihydro As a Key Intermediate

Precursors for Complex Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The 4H-1,3-dithiin-1-ium, 5,6-dihydro- cation serves as a valuable precursor in the synthesis of specialized fluorinated compounds.

Synthesis of α,α-Difluoro Ethers and Analogues for Advanced Materials

While direct application of 4H-1,3-dithiin-1-ium, 5,6-dihydro- in the synthesis of α,α-difluoro ethers is not extensively documented, its close relatives, the 1,3-dithianes, are well-established precursors for geminal difluorination. For instance, 2-alkyl-1,3-dithiane derivatives can be converted into the corresponding 1,1-difluoromethyl alkanes using reagents like bromine trifluoride. Current time information in NA. This transformation highlights the utility of the dithioacetal functionality, inherent in the dithiinium cation's precursors and derivatives, as a masked carbonyl group that can be transformed into a difluoromethylene group. This synthetic strategy is crucial for creating advanced materials where the presence of the difluoroalkyl group can impart desirable properties such as increased thermal stability and altered electronic characteristics.

Furthermore, related methodologies focus on creating α,α-difluoro-β-hydroxyketone derivatives, which are important pharmacophores. These syntheses underscore the importance of sulfur-stabilized intermediates in the strategic assembly of complex fluorinated molecules.

Building Blocks for Polyhydroxylated and Chiral Systems

The precise construction of molecules containing multiple hydroxyl groups and defined stereochemistry is a cornerstone of carbohydrate and medicinal chemistry. The dithiinium cation and its related dithiane counterparts provide a robust platform for such intricate syntheses.

Homologation Reactions in Complex Molecule Synthesis (e.g., carbohydrate and nucleoside analogues)

The concept of using dithiane-based umpolung (inversion of polarity) is a powerful tool for carbon-carbon bond formation. This strategy is particularly effective in the homologation of carbohydrates. For example, the N-acetyl derivative of a glucosamine (B1671600) propane-1,3-diyl dithioacetal can be deprotonated to form a nucleophilic lithiated intermediate. Current time information in NA. This anion can then react with various electrophiles, allowing for the extension of the carbohydrate backbone and the introduction of new functionalities. This method is crucial for the synthesis of complex carbohydrate analogues and modified nucleosides, which are vital in drug discovery and glycobiology. Current time information in NA.

The synthesis of nucleoside analogues, which are key antiviral and anticancer agents, often relies on the precise coupling of a heterocyclic base with a modified sugar moiety. The use of dithiane-protected intermediates allows for selective reactions at other positions of the sugar ring before the nucleobase is introduced, demonstrating the strategic importance of this class of sulfur heterocycles. Current time information in NA.

Role in the Synthesis of Heterocyclic Frameworks beyond Dithiins

The reactivity of the 4H-1,3-dithiin-1-ium, 5,6-dihydro- system and its precursors extends to the synthesis of a variety of other sulfur-containing heterocycles, showcasing its role as a versatile synthetic hub.

Intermediates in the Formation of Dithiane and Dithiepine Derivatives

1,3-Dithianes are themselves fundamental building blocks in organic synthesis, often prepared by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol (B87085). Current time information in NA. The chemistry of 4H-1,3-dithiin-1-ium, 5,6-dihydro- is intrinsically linked to dithianes, as they are part of the same chemical space. Ring-expansion reactions of related sulfur heterocycles, such as the treatment of 1,3-dithiolanes with specific reagents to form dithiins, suggest that transformations between these ring systems are plausible. Current time information in NA. Although direct conversion of the 5,6-dihydro-4H-1,3-dithiin-1-ium cation to dithiepine derivatives (seven-membered rings) is less common, the general reactivity patterns of sulfur-stabilized cations suggest potential for such ring-expansion or rearrangement pathways under specific conditions.

Contributions to Other Sulfur-Containing Heterocycles (e.g., 1,3-thiazines, 1,2-dithioles)

The synthetic utility of dithiinium-related chemistry is further demonstrated in the preparation of other important sulfur-nitrogen and sulfur-sulfur heterocycles. Dithiolates, which can be considered precursors to dithiinium systems, react with formaldehyde (B43269) and primary amines in a Mannich reaction to yield 5,6-dihydro-1,3,5-dithiazines. In other transformations, these dithiolates can cyclize to form 6-amino-1,3-dithiins or even contract to form 1,3-dithiolane (B1216140) derivatives.

Furthermore, syntheses of 2-amino-5,6-dihydro-4H-1,3-thiazines and related structures have been reported through the cyclization of functionalized thioureas in acidic media. The synthesis of 1,2-dithiole (B8566573) derivatives, specifically complex 1,2-dithiolo[3,4-c]quinoline-1-thiones, has also been achieved, highlighting the broad scope of sulfur-based cyclization strategies in generating diverse heterocyclic frameworks with interesting biological activities.

Application in the Construction of Advanced Organic Conductors

While direct applications of 5,6-dihydro-4H-1,3-dithiin-1-ium in the synthesis of advanced organic conductors are not extensively documented, the closely related chemistry of 1,3-dithiolium salts serves as a strong indicator of its potential. These five-membered ring analogues are well-established precursors to tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are fundamental components of many organic conducting materials and superconductors. mdpi.comnih.govnih.gov The synthetic strategies employed for TTF derivatives often involve the coupling of 1,3-dithiole-2-thiones or the corresponding oxo-derivatives, which can be accessed from 1,3-dithiolium salts. mdpi.com

A key approach involves the phosphite-mediated coupling of these precursors to form the central double bond of the TTF core. researchgate.net This methodology has been extended to create complex, functionalized TTF systems. For instance, paracyclophane-based tetrathiafulvalene precursors have been synthesized via a pseudo-geminal bis(1,3-dithiol-2-ylium salt). mdpi.com This highlights the importance of the dithiolium moiety in building up the larger, conjugated systems necessary for electrical conductivity.

Furthermore, palladium-catalyzed C-H arylation has emerged as a powerful tool for synthesizing arylated TTF derivatives, leading to novel multistage redox systems. nih.gov These reactions demonstrate the versatility of the dithiole framework in constructing extended π-conjugated molecules. The development of such synthetic methods for 1,3-dithiole systems provides a roadmap for the potential application of 5,6-dihydro-4H-1,3-dithiin-1-ium in creating novel six-membered ring-containing analogues of TTF.

The table below summarizes examples of TTF precursors and related structures synthesized from dithiole and dithiin derivatives, illustrating the general strategies that could be adapted for 5,6-dihydro-4H-1,3-dithiin-1-ium.

| Precursor/Intermediate | Synthetic Target | Key Reagents/Conditions | Reference |

| 4,15-bis(acetyl)[2.2]paracyclophane | Pseudo-geminal [2.2]paracyclophane-based tetrathiafulvalene | Methyl lithium, copper(I) cyanide, then conversion to dithiol-2-ylium salt | mdpi.com |

| 4,5-bis(RCOCH2S)-1,3-dithiole-2-thiones | Fused 1,4-dithiin and thiophene (B33073) TTF derivatives | Phosphorus pentasulfide or Lawesson's reagent, then triethyl phosphite (B83602) | researchgate.net |

| Aryl bromides bearing 1,3-dithiol-2-ylidenes | Novel multistage redox TTFs | Pd(OAc)₂, P(t-Bu₃)·HBF₄, Cs₂CO₃ | nih.gov |

| Pyrazino-1,3-diselenole-2-one and 4,5-bis(methylthio)-1,3-dithiol-2-thione | Diselenadithiafulvalene condensed with a pyrazine (B50134) cycle | Triethylphosphite | nih.gov |

Development of Novel Reagents and Catalysts derived from Dithiin-1-ium Frameworks

The 1,3-dithiane (B146892) framework, the neutral precursor to 5,6-dihydro-4H-1,3-dithiin-1-ium, has been extensively utilized in the development of novel reagents, particularly in the field of asymmetric synthesis. A notable example is the use of 1,3-dithiane 1-oxide derivatives as chiral auxiliaries. researchgate.net These compounds, which can be resolved into their enantiomers, allow for diastereoselective reactions, providing a pathway to enantiomerically enriched products. researchgate.net

The lithiated derivative of chiral 1,3-dithiane 1-oxide can react with electrophiles to create new stereocenters with a high degree of control. For example, their enolates undergo diastereoselective reactions with nitrogen electrophiles to produce α-aminoketones. researchgate.net Similarly, diastereoselective additions of Grignard reagents to 2-acyl-1,3-dithiane 1-oxides have been reported. researchgate.net These examples underscore the potential of a functionalized dithiin framework to serve as a scaffold for new chiral reagents.

While the direct catalytic application of 5,6-dihydro-4H-1,3-dithiin-1-ium itself is not well-documented, related sulfur-containing heterocycles have been explored in catalysis. For instance, chiral phosphine (B1218219) ligands derived from ferrocenyl frameworks have been used in enantioselective annulation reactions. rsc.org This suggests that a chiral, functionalized 5,6-dihydro-4H-1,3-dithiin-1-ium salt could potentially be developed into a novel organocatalyst.

The table below presents examples of how dithiane and related structures have been employed to create novel reagents and influence stereoselective transformations.

| Dithiane Derivative/Related Structure | Application | Key Transformation/Feature | Reference |

| Chiral 1,3-Dithiane 1-oxide | Chiral Auxiliary | Diastereoselective alkylation of enolates | researchgate.net |

| 2-Acyl-1,3-dithiane 1-oxides | Chiral Reagent Precursor | Diastereoselective addition of Grignard reagents | researchgate.net |

| Ferrocenyl-phosphine | Chiral Catalyst | Enantioselective alkylation/annulation sequence | rsc.org |

| Proline-derived organocatalyst with Cu(OTf)₂ | Organocatalyst System | Asymmetric aldol (B89426) reaction to synthesize chiral 1,3-keto alcohols | nih.gov |

Advanced Research Topics and Future Perspectives

Innovations in Green Synthetic Chemistry for Dithiin Compounds

The principles of green chemistry, aimed at minimizing hazardous substances and environmental impact, are increasingly influencing the synthesis of heterocyclic compounds, including dithiins. dergipark.org.tr This paradigm shift focuses on creating safer, more efficient, and sustainable chemical processes from start to finish. dergipark.org.trmdpi.com

Research into the green synthesis of sulfur-containing heterocycles provides a blueprint for future dithiin synthesis. A key strategy involves the use of environmentally benign solvents. monash.edu Aqueous media, such as ethanol/water mixtures, have been successfully used for the cascade synthesis of related N,S-heterocycles, offering a safer alternative to conventional volatile organic solvents. mdpi.com Other promising green solvents for heterocyclic synthesis include polyethylene (B3416737) glycols (PEGs) and bio-derived solvents like glycerol (B35011) and ethyl lactate, which are biodegradable and have low toxicity. monash.edu

Another cornerstone of green synthesis is the development of highly efficient, metal-free catalytic systems. mdpi.com For instance, transition-metal-free protocols have been developed for the synthesis of 1,4-dithiins, which avoids the use of costly and potentially toxic metal catalysts. rsc.org Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, are being designed to improve atom economy and reduce waste. mdpi.com These reactions, which can be promoted by simple bases or even under catalyst-free conditions, streamline the construction of the heterocyclic core. mdpi.com The application of microwave irradiation is also a notable green technique that can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.commdpi.com

Future innovations for synthesizing 4H-1,3-Dithiin-1-ium, 5,6-dihydro- will likely integrate these strategies: employing water or biodegradable solvents, designing metal-free cascade reactions, and utilizing energy-efficient methods like microwave assistance to create a truly sustainable manufacturing process.

Integration of 4H-1,3-Dithiin-1-ium, 5,6-dihydro- in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology are revolutionizing modern organic synthesis, offering significant advantages over traditional batch processing. nih.govbeilstein-journals.org These "enabling technologies" are particularly well-suited for the synthesis of heterocycles and are poised to make a major impact on the production of dithiin compounds. nih.gov

Microreactors provide superior control over reaction parameters due to their high surface-to-volume ratio, which allows for extremely efficient heat transfer. beilstein-journals.org This precise temperature control is critical for managing highly exothermic reactions or for driving reactions at temperatures above the solvent's boiling point, leading to higher yields and fewer byproducts. mdpi.com The small internal volume of these reactors also enhances safety, especially when working with hazardous reagents or unstable intermediates that might be required for the synthesis of the 4H-1,3-Dithiin-1-ium, 5,6-dihydro- core. researchgate.netuc.pt

The integration of flow chemistry with other technologies, such as real-time analysis (e.g., NMR, FT-IR), allows for rapid optimization and quality control, ensuring high reproducibility and efficiency. nih.gov

| Feature | Batch Chemistry | Flow Chemistry / Microreactors | Advantage for Dithiin Synthesis |

|---|---|---|---|

| Heat Transfer | Slow, inefficient; risk of local hotspots | Rapid, highly efficient | Improved safety and selectivity in exothermic steps. beilstein-journals.org |

| Safety | Higher risk with hazardous reagents or unstable intermediates | Inherently safer due to small reaction volumes. uc.pt | Enables use of more reactive precursors for efficient cyclization. |

| Scalability | Difficult, requires re-optimization | Easier, by running the system for a longer time ("scaling out"). uc.pt | Streamlined transition from laboratory discovery to industrial production. |

| Reaction Time | Often long, includes manual transfers | Significantly reduced, continuous operation. nih.gov | Faster synthesis and optimization of new dithiin derivatives. |

| Process Control | Limited, variables can fluctuate | Precise control over temperature, pressure, and residence time. beilstein-journals.org | Higher yields and purity of 4H-1,3-Dithiin-1-ium, 5,6-dihydro-. |

Chemoinformatics and Machine Learning in Dithiin Research and Discovery

Chemoinformatics and machine learning (ML) are transforming drug discovery and materials science by enabling the rapid analysis and prediction of molecular properties. researchgate.netnih.gov These computational tools are critical for navigating the vast chemical space of possible dithiin derivatives to identify candidates with desired characteristics.

Chemoinformatics provides the infrastructure to store, search, and manage large databases of chemical structures and their associated data. researchgate.net For dithiin research, this involves creating virtual libraries of novel 4H-1,3-Dithiin-1-ium, 5,6-dihydro- analogs and using computational methods to screen them for promising properties.

Machine learning, particularly deep learning, takes this a step further by building predictive models from this data. ulster.ac.ukresearchgate.net Algorithms such as graph neural networks (GNNs) and recurrent neural networks (RNNs) can learn the relationship between a molecule's structure, represented as a SMILES string or a 2D graph, and its functional properties. chemrxiv.orgnih.gov These models can be trained to predict a wide range of characteristics for new dithiin compounds before they are ever synthesized, including:

Physicochemical properties: Such as solubility and LogD. ulster.ac.uk

Biological activity: Predicting whether a compound will be active against a specific biological target. researchgate.net

ADMET properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of a potential drug candidate. mdpi.com

A significant challenge in the field is ensuring that models can make accurate predictions for molecules that are structurally different from the training data, a problem known as out-of-distribution (OOD) generalization. chemrxiv.org Recent research focuses on developing more robust models and rigorous validation strategies to overcome this hurdle. chemrxiv.org The application of these advanced ML models will accelerate the discovery of novel dithiin-based compounds by prioritizing the synthesis of only the most promising candidates, saving significant time and resources. researchgate.net

Exploration of Dithiin-1-ium in Supramolecular Architectures and Self-Assembly Processes

The unique structural and electronic properties of the dithiin ring make it an attractive building block for supramolecular chemistry and the design of advanced materials. researchgate.netmit.edu The non-planar, boat-like conformation of the 1,4-dithiin ring and its ability to undergo reversible oxidation are key features that can be exploited to create dynamic molecular systems. researchgate.netwikipedia.org

Researchers have successfully incorporated dithiin units into complex macrocycles to create functional host-guest systems. researchgate.net For example, a cyclophane containing a pyrrolodithiin subunit, named "ProBox," exhibits an adaptive cavity that can change its shape to accommodate guest molecules of different sizes. researchgate.net Crucially, the host-guest binding in this system can be switched on and off through the electrochemical oxidation of the dithiin units, demonstrating potential applications in molecular switches and machines. researchgate.net

The bent geometry of related thianthrene (B1682798) (dibenzo-1,4-dithiin) scaffolds has been explored for creating hosts that can bind to curved surfaces, such as those of fullerenes. mit.edu Furthermore, the electrostatic repulsion between multiple thianthrene units upon oxidation has been used to induce large conformational changes in macrocycles, effectively creating a redox-actuated molecular motor. mit.edu

The principles of self-assembly, where molecules spontaneously organize into ordered structures, are also being applied to sulfur-containing heterocycles. ABA triblock copolymers containing dithiolane (a related five-membered sulfur heterocycle) units can self-assemble in water to form micellar networks. nih.gov The subsequent ring-opening of the dithiolane units can be triggered to create cross-linked hydrogels with tunable properties, ranging from dynamic and self-healing to rigid and brittle. nih.gov The dithiin-1-ium moiety, with its charge and specific geometry, represents a promising candidate for directing similar self-assembly processes through ionic interactions and controlled polymerization, opening avenues for new responsive materials, gels, and dynamic covalent networks.

Q & A

Basic Question: What are the standard protocols for synthesizing 4H-1,3-Dithiin-1-ium, 5,6-dihydro-?

Methodological Answer:

Synthesis typically involves cyclization reactions of sulfur-containing precursors under controlled conditions. For example, thiol-ene reactions or acid-catalyzed cyclizations can yield the dithiin ring structure. Key parameters include temperature control (e.g., 80–120°C), inert atmospheres to prevent oxidation, and solvents like dichloromethane or tetrahydrofuran. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound . Characterization should include H/C NMR and FTIR to confirm ring formation and substituent positions.

Basic Question: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : H NMR identifies proton environments (e.g., dihydro protons at δ 3.5–4.5 ppm), while C NMR confirms sulfur-induced deshielding in the heterocycle.

- FTIR : Peaks at 600–700 cm indicate C-S stretching vibrations.

- Chromatography :

Advanced Question: How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

Contradictions often arise from varying experimental conditions (e.g., humidity, light exposure). To address this:

Controlled Replication : Repeat stability tests under standardized conditions (e.g., ISO guidelines), monitoring degradation via UV-Vis or TGA.

Factor Screening : Use factorial design (e.g., 2 designs) to isolate variables like pH, temperature, or oxygen levels impacting stability .

Theoretical Validation : Compare experimental half-lives with computational predictions (DFT for bond dissociation energies) .

Advanced Question: What theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Predicts sites for electrophilic/nucleophilic attacks based on HOMO-LUMO gaps.

- Marcus Theory : Models electron-transfer kinetics in redox reactions involving the dithiin ring.

- Solvent Effects : Use COSMO-RS simulations to assess solvation impacts on reaction pathways .

Basic Question: How to design toxicological studies for evaluating its safety profile?

Methodological Answer:

- In Vitro : Use HepG2 or HEK293 cells for cytotoxicity assays (MTT/WST-1). Test ROS generation via DCFH-DA probes.

- In Vivo : Acute toxicity in rodent models (OECD 423), focusing on hepatic/renal biomarkers (ALT, creatinine). Include histopathology of exposed tissues .

Advanced Question: What methodologies elucidate its electrochemical behavior?

Methodological Answer:

- Cyclic Voltammetry : Identify redox peaks in non-aqueous electrolytes (e.g., TBAPF in acetonitrile). Scan rates (10–500 mV/s) differentiate diffusion-controlled vs. surface processes.

- DFT Calculations : Correlate experimental reduction potentials with LUMO energies. Include solvent effects via PCM models .

Advanced Question: How can AI optimize its synthesis and application in materials science?

Methodological Answer:

- Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts/solvents.

- COMSOL Multiphysics : Simulate reaction kinetics and mass transfer in flow reactors for scale-up.

- High-Throughput Screening : Autonomous robotics coupled with ML for rapid parameter optimization .

Basic Question: What environmental fate studies are relevant for this compound?

Methodological Answer:

- Degradation Pathways : Use LC-MS/MS to track hydrolysis/byproducts under UV light (photolysis) or microbial action (OECD 301B biodegradation test).

- Adsorption Studies : Batch experiments with soil/activated charcoal to determine partition coefficients () .

Advanced Question: How to integrate experimental and computational data for mechanistic insights?

Methodological Answer:

- Multiscale Modeling : Combine MD simulations (nanoscale interactions) with DFT (electronic structure) to model reaction pathways.

- Data Fusion : Use PCA or PLS regression to correlate spectroscopic data (e.g., IR bands) with computational descriptors (e.g., Mulliken charges) .

Basic Question: What are best practices for handling and storing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.